Bosutinib - 380843-75-4

Bosutinib

Catalog Number: EVT-287150
CAS Number: 380843-75-4
Molecular Formula: C26H29Cl2N5O3
Molecular Weight: 530.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bosutinib is a small molecule kinase inhibitor originally developed by Wyeth and currently marketed by Pfizer. [] It acts as a dual inhibitor targeting both Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. [, ] Bosutinib exhibits potent inhibitory activity against wild-type BCR-ABL and a broad spectrum of BCR-ABL mutants, although it shows less efficacy against the T315I mutation. [, ] In scientific research, Bosutinib serves as a valuable tool for exploring the roles of SFKs and ABL1 in various cellular processes, including proliferation, survival, adhesion, migration, and angiogenesis. [, ]

Molecular Structure Analysis

While the provided abstracts do not offer specific details about the molecular structure of Bosutinib, they highlight a crucial structural aspect: the position of the methoxy group on the aniline ring. [] The abstract describing Bos-I explains how the differing position of the methoxy group affects the binding affinity of Bosutinib and Bos-I to target kinases, such as checkpoint kinases 1 (Chk1) and Wee1. [] This emphasizes the importance of precise molecular structure in determining the biological activity of Bosutinib.

Mechanism of Action

Bosutinib primarily exerts its effects by inhibiting the kinase activity of both SFKs and ABL1. [, ] This dual inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and other malignant behaviors. [, ] Specifically, by binding to the ATP-binding site of these kinases, Bosutinib prevents the phosphorylation of downstream effector molecules, ultimately leading to growth arrest and apoptosis in cancer cells. [, ] Notably, while Bosutinib exhibits weaker activity against the T315I BCR-ABL mutant, it demonstrates synergistic effects when combined with Dasatinib, another kinase inhibitor, in inhibiting the growth of cells expressing this mutation. [] This synergism highlights the potential for combination therapies involving Bosutinib to overcome drug resistance.

Cancer Research

  • Chronic Myeloid Leukemia (CML): Bosutinib has been extensively studied for its therapeutic potential in CML. Research demonstrates its efficacy in treating patients with CML who are resistant or intolerant to prior tyrosine kinase inhibitor (TKI) therapy. [, ] Studies also suggest promising activity in newly diagnosed CML patients. []
  • Biliary Tract Cancer (BTC): Preclinical studies have investigated the potential of Bosutinib as a therapeutic agent for BTC, highlighting its ability to inhibit the growth, migration, and invasion of BTC cells. [] Notably, research suggests synergistic anti-proliferative and anti-invasion effects when Bosutinib is combined with chemotherapy agents like Gemcitabine and Cisplatin. []
  • Other Cancers: Bosutinib has also shown potential as a chemosensitizer in preclinical models of pancreatic cancer, enhancing the efficacy of Gemcitabine. [] Additionally, studies suggest Bosutinib might act as a radiosensitizer in certain prostate and colon cancer cell lines, enhancing their sensitivity to radiotherapy. []

Investigating Kinase Signaling

Bosutinib serves as a valuable tool to explore the biological roles of SFKs and ABL1 in various cellular processes. [, ] Its use has helped elucidate the involvement of these kinases in regulating cell cycle checkpoints, DNA damage response, and other crucial signaling pathways. [, ]

Drug Development

The development and clinical success of Bosutinib have paved the way for further research and development of novel kinase inhibitors for treating various diseases. [, ] Its unique mechanism of action and synergistic effects with other therapies offer valuable insights for developing more effective and targeted treatment strategies. []

Future Directions
  • Overcoming Resistance: Further research is needed to develop strategies to overcome resistance to Bosutinib, particularly in patients with the T315I BCR-ABL mutation. [] Investigating combination therapies with other targeted agents or exploring novel drug delivery systems could be potential avenues.
  • Expanding Applications: Given its multi-kinase inhibitory activity, future studies should explore the potential of Bosutinib in treating other types of cancer and diseases beyond CML and BTC. [] This includes investigating its efficacy in solid tumors and inflammatory diseases where SFKs and ABL1 play crucial roles.
  • Personalized Medicine: Research on biomarkers that predict response to Bosutinib and identify patients who are most likely to benefit from this therapy is crucial. [] Integrating pharmacogenomic approaches could enhance the efficacy and safety of Bosutinib treatment.
  • Long-term Effects: Continued monitoring and assessment of the long-term safety and efficacy of Bosutinib in CML and other potential applications are essential to optimize its clinical use. []

Properties

CAS Number

380843-75-4

Product Name

Bosutinib

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C26H29Cl2N5O3

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SKI606; SKI 606; SK-I606. Bosutinib; Brand name: Bosulif.

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.